S-[(Diethoxyphosphoryl)methyl] ethanethioate
Overview
Description
Scientific Research Applications
Biochemical Pathways and Methylation Processes
One significant area of research relates to the study of methylation processes in humans, particularly concerning the regulation of methyl balance through amino acids. Brosnan, da Silva, and Brosnan (2007) discuss the metabolic basis for maintaining cellular S-adenosylmethionine levels, crucial for methylation reactions in the body. Amino acids play a key role in these processes, highlighting the importance of methylation in liver disease pathogenesis, neural tube closure, creatine synthesis, and methionine clearance. This study underscores the metabolic interplay crucial for understanding chemical interactions and potential therapeutic targets within biochemical pathways (Brosnan, J., da Silva, R. P., & Brosnan, M., 2007).
Epigenetics and Chemical Exposures
The field of epigenetics provides another context where compounds with methylation capabilities, similar to “S-[(Diethoxyphosphoryl)methyl] ethanethioate,” may find application. Baccarelli and Bollati (2009) review how environmental chemicals, including metals and organic pollutants, modify epigenetic marks like DNA methylation, impacting gene expression without altering the DNA sequence. Such modifications can mediate toxicity and influence disease etiology, including cancer and neurological conditions (Baccarelli, A., & Bollati, V., 2009).
Chemical Kinetics and Mechanisms
Research on chemical kinetics, particularly in relation to energy production and environmental remediation, often involves compounds with functionalities similar to “this compound.” Yong et al. (2013) discuss the kinetics, mechanisms, and catalysis of methanol reforming reactions, focusing on Cu-based catalysts. This research highlights the complexity of chemical interactions and the importance of understanding such reactions for technological advancements in fuel processing and hydrogen production (Yong, S.-T., et al., 2013).
Properties
IUPAC Name |
S-(diethoxyphosphorylmethyl) ethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4PS/c1-4-10-12(9,11-5-2)6-13-7(3)8/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKWVANUNCTDGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CSC(=O)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501675 | |
Record name | S-[(Diethoxyphosphoryl)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70660-08-1 | |
Record name | S-[(Diethoxyphosphoryl)methyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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